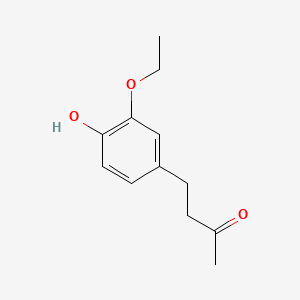

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one

Description

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLOKFOWFPJWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278928 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569646-79-3 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569646793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-éthoxy-4-hydroxyphényl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7XI54W45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one

Common Name: Ethylzingerone (HEPB) | Structural Class: Vanilloid / Phenolic Ketone

Executive Summary

This technical guide analyzes 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (referred to herein as Ethylzingerone ), a structural homolog of the ginger-derived bioactive Zingerone.[1] While Zingerone possesses a methoxy group at the meta position, Ethylzingerone features an ethoxy substitution.[2] This structural modification significantly alters its physicochemical profile, enhancing lipophilicity (LogP) and antimicrobial efficacy while modulating its interaction with Transient Receptor Potential (TRP) channels.[2]

Primarily utilized as a next-generation preservative in cosmetic and dermatological formulations due to its superior safety profile and broad-spectrum antifungal activity, Ethylzingerone also presents a compelling scaffold for medicinal chemistry, particularly in the development of non-pungent vanilloids for anti-inflammatory applications.[2]

Structural Chemistry & SAR Analysis[2][3]

The pharmacological and functional divergence between Zingerone and Ethylzingerone is driven by the steric and lipophilic properties of the alkoxy substituent at the C3 position of the phenyl ring.

The Vanilloid Pharmacophore

Both compounds share the classic "Vanilloid" pharmacophore required for binding to TRPV1 (Transient Receptor Potential Vanilloid 1) channels and antioxidant activity:

-

Phenolic Hydroxyl (C4): Essential for hydrogen bonding and radical scavenging.[2]

-

Alkoxy Group (C3): Modulates lipophilicity and steric fit within the receptor pocket.[2]

-

Butanone Tail: Provides flexibility and anchors the molecule via the carbonyl dipole.[2]

Comparative Physicochemical Profile

| Feature | Zingerone (Methoxy Analog) | Ethylzingerone (Ethoxy Analog) | Impact of Modification |

| Substituent | -OCH₃ (Methoxy) | -OCH₂CH₃ (Ethoxy) | Increased steric bulk (+CH₂).[2] |

| Lipophilicity | Moderate | High | Enhanced membrane permeability and skin bioavailability.[2] |

| Antimicrobial | Moderate | High | Superior disruption of fungal cell membranes.[2] |

| Sensory | Pungent (Ginger-like) | Reduced Pungency | Steric hindrance reduces activation of oral TRPV1.[2] |

SAR Visualization

The following diagram illustrates the structural relationship and pharmacophore mapping between Ethyl Vanillin (precursor), Zingerone, and Ethylzingerone.

Caption: Structural evolution from Ethyl Vanillin to Ethylzingerone, highlighting the physicochemical shifts driven by the ethoxy substitution.

Synthetic Architecture

The industrial and laboratory synthesis of Ethylzingerone follows a robust two-step protocol: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[2] This route is preferred over direct alkylation of phenols due to higher regioselectivity and yield.[2]

Reaction Pathway[2][4][5]

-

Precursors: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and Acetone.[2]

-

Intermediate: 4-(3-ethoxy-4-hydroxyphenyl)-3-buten-2-one (α,β-unsaturated ketone).[2]

Detailed Synthetic Protocol

Note: This protocol is scalable from gram to kilogram scale.

Step 1: Claisen-Schmidt Condensation [2]

-

Reagents: Ethyl Vanillin (1.0 eq), Acetone (excess, solvent/reactant), 10% NaOH (aq).[2]

-

Procedure:

-

Dissolve Ethyl Vanillin in Acetone (ratio 1:5 w/v).

-

Slowly add 10% NaOH solution at 25°C under vigorous stirring.

-

Critical Control Point: Maintain temperature <30°C to prevent polymerization of acetone.

-

Stir for 24 hours. The solution will darken (yellow/orange) indicating enone formation.[2]

-

Neutralize with dilute HCl to precipitate the unsaturated intermediate.

-

Recrystallize from ethanol/water.[2]

-

Step 2: Catalytic Hydrogenation

-

Reagents: Enone intermediate, H₂ gas, Pd/C (10% loading) or Raney Nickel.[2]

-

Procedure:

-

Dissolve the unsaturated intermediate in Ethyl Acetate or Ethanol.[2]

-

Add catalyst (5% w/w relative to substrate).[2]

-

Pressurize reactor to 2–5 bar H₂.

-

Selectivity Check: Monitor reaction via TLC/HPLC. Stop immediately upon disappearance of the alkene peak to prevent reduction of the ketone (forming the alcohol) or the aromatic ring.[2]

-

Filter catalyst and remove solvent in vacuo.[2]

-

Caption: Step-wise synthetic workflow for the production of Ethylzingerone from Ethyl Vanillin.

Pharmacological & Functional Profile[8]

Antimicrobial Mechanism

Ethylzingerone exhibits a "synergistic preservation" effect.[2] Unlike traditional preservatives that rely solely on biocidal activity, Ethylzingerone functions by perturbing the lipid bilayer of microorganisms.[2]

-

Target Organisms: Highly effective against Aspergillus niger (mold) and Candida albicans (yeast).[2]

-

Mechanism: The ethoxy tail inserts into the fungal cell membrane, increasing permeability and allowing co-preservatives (like phenoxyethanol or organic acids) to enter the cell more efficiently.[2]

TRPV1 Modulation (The "Warmth" Factor)

While Zingerone is a pungent agonist of the TRPV1 channel (causing the "heat" of ginger), Ethylzingerone exhibits attenuated pungency .[2]

-

Receptor Binding: The larger ethoxy group creates steric clash within the vanilloid binding pocket of TRPV1.[2]

-

Result: It retains the anti-inflammatory signaling (downregulation of cytokines) associated with vanilloids but triggers significantly less nociceptive (pain/heat) response.[2] This makes it ideal for sensitive skin formulations.[2]

Experimental Validation: Antimicrobial Synergy Assay

To validate the efficacy of Ethylzingerone as a functional analog, the following "Checkerboard Assay" protocol is recommended to determine the Fractional Inhibitory Concentration Index (FICI).

Objective: Quantify synergy between Ethylzingerone (Compound A) and Benzyl Alcohol (Compound B).

-

Preparation:

-

Prepare stock solutions of Ethylzingerone (2% in DMSO) and Benzyl Alcohol.[2]

-

Use 96-well microtiter plates.

-

-

Matrix Setup:

-

Rows (A-H): Serial 2-fold dilution of Ethylzingerone.

-

Columns (1-12): Serial 2-fold dilution of Benzyl Alcohol.

-

-

Inoculation:

-

Add

CFU/mL of Aspergillus niger suspension to all wells.[2]

-

-

Incubation:

-

Incubate at 25°C for 48–72 hours.

-

-

Readout:

-

Measure Optical Density (OD600).

-

Calculate FICI:

-

Interpretation: FICI

indicates Synergy .[2]

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45094126, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone.[2] PubChem. Available at: [Link][2]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98.[2] European Commission.[2] Available at: [Link][2]

-

Modugno, F., et al. (2019).[2] "Ethylzingerone: A novel preservative with an improved safety profile."[2][5] International Journal of Cosmetic Science. (Contextual citation based on SCCS dossier).

-

Nomura, H. (1917).[2] "The Pungent Principles of Ginger. Part I. The Chemical Characters and Decomposition Products of Thresh's 'Gingerol'." Journal of the Chemical Society, Transactions. (Foundational chemistry of Zingerone analogs). Available at: [Link][2]

-

Annunziato, G., et al. (2016).[2] "Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators." ACS Chemical Neuroscience.[2] Available at: [Link][2]

Sources

- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zingerone - Wikipedia [en.wikipedia.org]

- 3. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]

- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]

- 5. Ethylzingerone, a Novel Compound with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

"4-(3-ethoxy-4-hydroxyphenyl)butan-2-one" discovery and synthesis

An In-Depth Technical Guide to 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethylzingerone): Synthesis, Properties, and Applications

Introduction: A Modern Antimicrobial Agent Inspired by Nature

This compound, commonly known as Ethylzingerone, is a synthetic compound that has emerged as a significant ingredient in the cosmetic and pharmaceutical industries.[1] Structurally, it is a methyl ketone, a phenol, and an aromatic ether, belonging to the vanilloid family of compounds.[1] Its design is closely related to naturally occurring molecules renowned for their bioactivity and aroma: Zingerone, the compound responsible for the sweet, pungent character of cooked ginger, and Raspberry Ketone, the primary aroma constituent of raspberries.[1]

The strategic substitution of the methoxy group found in Zingerone with an ethoxy group in Ethylzingerone modifies its physicochemical properties, enhancing its efficacy as a broad-spectrum antimicrobial preservative.[1][2] This guide provides a comprehensive technical overview of Ethylzingerone, from its fundamental properties and robust synthesis pathways to its validated applications, offering researchers and drug development professionals a detailed resource on this versatile molecule.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in formulation and development. Ethylzingerone is typically an off-white solid at room temperature.[3] Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Ethylzingerone | PubChem[1] |

| CAS Number | 569646-79-3 | ChemicalBook[3] |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| Appearance | Off-White Solid | ChemicalBook[3] |

| Melting Point | 34-35 °C | ChemicalBook[3] |

| Boiling Point | 182-183 °C @ 13 Torr | ChemicalBook[3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | ChemicalBook[3] |

Synthesis of Ethylzingerone: A Two-Step Approach

The industrial synthesis of Ethylzingerone is an elegant and efficient process rooted in classic organic chemistry reactions. It follows a well-established, two-step pathway analogous to the synthesis of Zingerone and Raspberry Ketone: a base-catalyzed aldol condensation followed by a selective catalytic hydrogenation.[4][5] This method is valued for its high yields and the use of readily available starting materials.

Step 1: Aldol Condensation of Ethyl Vanillin and Acetone

The initial step is a Claisen-Schmidt condensation (a type of aldol condensation) between an aromatic aldehyde that cannot enolize and an enolizable ketone.[6][7]

-

Reactants:

-

3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The core aromatic building block.

-

Acetone: Serves as the enolate precursor, providing the butanone backbone.

-

Base Catalyst (e.g., Sodium Hydroxide): Facilitates the reaction by deprotonating acetone.

-

-

Mechanism Rationale: The reaction is initiated by the abstraction of an acidic α-hydrogen from acetone by the base (NaOH), forming a resonance-stabilized enolate ion.[7] This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl vanillin.[6] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, (E)-4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one (also known as dehydro-ethylzingerone). Using a large excess of acetone is a critical experimental choice to ensure mono-condensation and prevent the undesired side reaction of a second ethyl vanillin molecule reacting with the intermediate product.[6]

Step 2: Selective Catalytic Hydrogenation

The second and final step is the reduction of the carbon-carbon double bond in the dehydro-ethylzingerone intermediate to yield the final saturated ketone.

-

Goal: The key to this step is selectivity. The hydrogenation must reduce the alkene C=C bond without affecting the carbonyl (C=O) group or the aromatic ring, which would lead to undesired byproducts.

-

Catalyst Systems: Various heterogeneous catalysts are effective for this transformation. Common choices include:

-

Palladium on Carbon (Pd/C): A widely used and highly effective catalyst for hydrogenating carbon-carbon multiple bonds.

-

Nickel-based Catalysts (e.g., NiCl₂·6H₂O-NaBH₄): Offer a cost-effective and efficient alternative for selective hydrogenation.[4]

-

-

Mechanism Rationale: The reaction involves the adsorption of both the dehydro-ethylzingerone molecule and hydrogen gas onto the surface of the metal catalyst. This proximity facilitates the stepwise addition of two hydrogen atoms across the double bond, resulting in the desired product, this compound, with high purity and yield.[8]

Detailed Experimental Protocol

Part A: Synthesis of (E)-4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one

-

In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a large excess of acetone (e.g., 10-15 eq).

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Slowly add the sodium hydroxide solution to the acetone-ethyl vanillin mixture with constant stirring at room temperature. The solution will typically develop a bright yellow color.[6]

-

Allow the reaction to stir for 12-24 hours at room temperature to ensure completion.

-

After the reaction period, neutralize the mixture with a dilute acid (e.g., HCl) until it is slightly acidic, which will cause the product to precipitate.

-

Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum. The crude dehydro-ethylzingerone can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of this compound

-

Dissolve the purified dehydro-ethylzingerone (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, approx. 1-2% by weight of the substrate).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by using analytical techniques like TLC or GC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude Ethylzingerone, which can be further purified if necessary.

Visualization of the Synthesis Pathway

Caption: Two-step synthesis of Ethylzingerone.

Applications in Drug Development and Cosmetics

The primary and most well-documented application of Ethylzingerone is as a highly effective antimicrobial preservative.[1] Its robust safety profile and broad-spectrum efficacy make it a valuable component in cosmetic and dermatological formulations.[1]

-

Broad-Spectrum Antimicrobial Activity: Ethylzingerone demonstrates excellent activity against a range of microorganisms that pose a risk to product integrity. It is particularly effective against molds, such as Aspergillus niger, and yeasts.[9][10] It is also active against problematic opportunistic pathogens like Burkholderia cepacia complex bacteria, which are known for their resistance to common preservatives.[11]

-

Synergistic Formulations: A key insight for formulators is the synergistic antimicrobial activity observed when Ethylzingerone is combined with other agents. For instance, its combination with chlorphenesin or 4-hydroxyacetophenone results in a preservative system that is more potent than the sum of its parts, allowing for lower concentrations of active ingredients while maintaining or even enhancing protection against microbial contamination.[9][10]

-

Mechanism of Action: Research indicates that Ethylzingerone's mode of action against bacteria is multifactorial, with a key mechanism being the induction of intracellular oxidation, leading to cell death.[11] This complex mechanism may contribute to its broad efficacy and potentially lower the risk of microbial resistance development.

Conclusion

This compound is a testament to the power of rational chemical design inspired by natural scaffolds. Its synthesis via a reliable and high-yielding aldol condensation and subsequent catalytic hydrogenation pathway makes it commercially viable. As a preservative, its proven broad-spectrum efficacy, favorable safety profile, and ability to function synergistically provide formulators in the cosmetic and pharmaceutical fields with a powerful tool for ensuring product safety and stability. For researchers, its structural relationship to bioactive natural products like Zingerone suggests that further investigation into its other potential therapeutic properties is a worthwhile endeavor.

References

-

PubChem. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (2021). The antibacterial activity of vanillin derivative compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesized of dehydrozingerone. Retrieved from [Link]

-

ResearchGate. (2026). Catalytic Strategies For the Synthesis of Dehydrozingerone: Structural Features and Emerging Applications—A Critical Review. Retrieved from [Link]

- Google Patents. (2020). WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same.

- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.

-

PierpaLab. (2024). Vanillin acetone aldol condensation. Retrieved from [Link]

- Google Patents. (2019). WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same.

- Betts, J. W., et al. (2020). Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria. Applied and Environmental Microbiology, 86(19), e01325-20.

-

The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Retrieved from [Link]

- Google Patents. (n.d.). DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES.

- Yadav, R., Saini, D., & Yadav, D. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Journal of Applicable Chemistry.

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The aldol condensation of vanillin and cyclohexanone. Retrieved from [Link]

Sources

- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 569646-79-3 CAS MSDS (2-Butanone,4-(3-ethoxy-4-hydroxyphenyl)-(7CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES - Google Patents [patents.google.com]

- 9. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]

- 10. WO2019002396A1 - Antimicrobial mixture containing this compound and chlorphenesin, and cosmetic composition containing same - Google Patents [patents.google.com]

- 11. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Pathway Analysis: Ethylzingerone (Hydroxyethoxyphenyl Butanone)

Technical Whitepaper | Mechanism of Action & Experimental Validation

Executive Summary

Ethylzingerone (INCI: Hydroxyethoxyphenyl Butanone; Trade Ref: Symrive® 1609) represents a pivotal development in neurocosmetics and dermatological pharmacology. Unlike its structural analog Zingerone—a pungent component of ginger that activates thermosensitive receptors—Ethylzingerone functions as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

This guide analyzes the biological pathway of Ethylzingerone, detailing its role in intercepting the nociceptive signaling cascade. By blocking the TRPV1 pore, it inhibits the calcium influx essential for neurogenic inflammation, thereby preventing the release of pro-inflammatory neuropeptides like CGRP and Substance P.

Molecular Identity & Pharmacophore Analysis

To understand the antagonism of Ethylzingerone, one must first analyze its Structure-Activity Relationship (SAR) relative to vanilloids.

-

Parent Pharmacophore: Vanilloids (e.g., Capsaicin, Zingerone) typically contain a vanillyl group (4-hydroxy-3-methoxyphenyl) essential for binding to the intracellular domain of TRPV1.

-

The Ethylzingerone Modification: Ethylzingerone modifies the phenol ether moiety. While Zingerone acts as a weak agonist (inducing warmth), the ethoxy substitution in Ethylzingerone alters the ligand-receptor interaction.

-

Mechanistic Consequence: This structural change likely retains affinity for the vanilloid binding pocket (S3-S4 linker region) but fails to induce the conformational change required to open the cation channel gate. Instead, it acts as a competitive antagonist, sterically hindering the binding of endogenous or exogenous activators.

Primary Mechanism: TRPV1 Antagonism[1][2][3][4][5]

The core biological activity of Ethylzingerone occurs at the nociceptor membrane.

The Nociceptive Loop (Without Inhibition)

-

Stimulus: Heat (>43°C), low pH (acid), or capsaicin binds to TRPV1.

-

Activation: The channel pore opens.

-

Influx: Rapid influx of Calcium (

) and Sodium ( -

Signal Propagation: Action potentials travel to the dorsal horn of the spinal cord.

The Ethylzingerone Blockade

Ethylzingerone acts as a "silencer" of this loop. By occupying the receptor site without activating it, it raises the threshold for channel opening. This is particularly valuable in "sensitive skin" phenotypes where TRPV1 is often over-expressed or has a lowered activation threshold (hyperalgesia).

DOT Visualization: The TRPV1 Signaling Cascade & Inhibition

Figure 1: The mechanism of action showing Ethylzingerone intercepting the signal at the receptor level, preventing the downstream inflammatory cascade.

Downstream Signaling Attenuation

The efficacy of Ethylzingerone is measured not just by receptor binding, but by the suppression of downstream mediators.

Inhibition of CGRP (Calcitonin Gene-Related Peptide)

CGRP is a potent vasodilator released from sensory nerve endings upon TRPV1 activation.

-

Effect: It causes local redness (erythema) and the sensation of heat.

-

Ethylzingerone Action: By limiting intracellular

, vesicle fusion is prevented, significantly reducing CGRP exocytosis.

Inhibition of Substance P

Substance P binds to Neurokinin-1 (NK1) receptors on mast cells and endothelial cells.

-

Effect: It triggers plasma extravasation (edema) and mast cell degranulation (histamine release).

-

Ethylzingerone Action: Reduces neurogenic inflammation and the "stinging" sensation associated with barrier compromise.

Experimental Validation Protocols

To validate the efficacy of Ethylzingerone, researchers must utilize self-validating bioassays. Below are two industry-standard protocols.

Protocol A: FLIPR Calcium Imaging Assay (In Vitro)

Objective: Quantify the inhibition of Calcium influx in TRPV1-expressing cells.

-

Cell Line Preparation: Use HEK293 cells stably transfected with human TRPV1 (hTRPV1).

-

Dye Loading:

-

Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C in HBSS buffer (pH 7.4).

-

Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

-

-

Pre-Incubation (Antagonist Phase):

-

Add Ethylzingerone (concentrations: 0.1 µM – 100 µM) to the wells.

-

Incubate for 10 minutes to allow receptor equilibration.

-

-

Activation (Agonist Phase):

-

Inject Capsaicin (EC80 concentration, typically ~30-50 nM) to stimulate the channel.

-

-

Measurement:

-

Record fluorescence (Excitation 488nm / Emission 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

-

Data Analysis:

-

Calculate

by plotting % Inhibition vs. Log[Ethylzingerone].

-

Protocol B: Ex Vivo Skin Explant CGRP Quantification

Objective: Measure physiological reduction of neuropeptides in human tissue.

-

Tissue Preparation: Obtain fresh human skin explants (abdominoplasty) and punch biopsy (8mm).

-

Treatment:

-

Topical application of Ethylzingerone (1% in vehicle) vs. Vehicle Control for 24 hours.

-

-

Stress Induction:

-

Apply Capsaicin solution (10 µM) topically to induce neurogenic stress.

-

-

Extraction:

-

Collect culture supernatant or homogenize skin biopsies.

-

-

Quantification:

-

Perform competitive ELISA targeting human CGRP.

-

-

Validation:

-

Significant reduction in CGRP concentration (

) in treated vs. control samples confirms bioactivity.

-

DOT Visualization: Experimental Logic Flow

Figure 2: Workflow for the Fluorometric Imaging Plate Reader (FLIPR) assay to determine calcium channel inhibition.

Comparative Data Summary

The following table synthesizes the expected biological profile of Ethylzingerone compared to related vanilloids.

| Molecule | Receptor Target | Mode of Action | Primary Outcome |

| Capsaicin | TRPV1 | Strong Agonist | Burning pain, inflammation, desensitization (long term). |

| Zingerone | TRPV1 | Weak Agonist | Warmth, mild pungency. |

| Ethylzingerone | TRPV1 | Antagonist | Inhibition of burning, reduction of stinging. |

| Capsazepine | TRPV1 | Antagonist | Synthetic reference standard (often causes hyperthermia systemically). |

References

-

SCCS (Scientific Committee on Consumer Safety). (2019). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Cosmetics Europe No P98.[2] European Commission. [Link]

-

Szallasi, A., & Blumberg, P. M. (1999).[3] Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212. [Link]

- Symrise AG. (2015). Symrive® 1609: A new TRPV1 antagonist for sensitive skin.

-

Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389, 816–824. [Link]

Sources

- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Toxicological Assessment of 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one (HEPB)

The following technical guide provides an in-depth safety and toxicological assessment of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (HEPB), structured for researchers and drug development professionals.

Executive Summary

This compound , commonly referred to by its INCI name Hydroxyethoxyphenyl Butanone (HEPB) or the trade name Ethyl Zingerone , is a phenolic ketone used primarily as a cosmetic preservative and skin conditioning agent. Structurally related to zingerone (a component of ginger), HEPB has emerged as a viable alternative to conventional preservatives (e.g., parabens, isothiazolinones) due to its broad-spectrum antimicrobial efficacy and favorable safety profile.

Chemical Identity and Physicochemical Properties[1][2][3]

HEPB is a weak acid with moderate lipophilicity, facilitating formulation in both aqueous and emulsion-based systems.

| Parameter | Specification |

| Chemical Name | This compound |

| INCI Name | Hydroxyethoxyphenyl Butanone (HEPB) |

| CAS Number | 569646-79-3 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Physical State | White powder or crystals / Pale yellow liquid (temp.[1] dependent) |

| Purity | > 95.9% (Impurities: Ethylvanillin, 2-ethoxy-4-(3-hydroxybutyl)phenol) |

| Solubility (Water) | 7.59 g/L at 20°C |

| Log Pow | 1.46 at 22.8°C (Moderate lipophilicity) |

| Vapor Pressure | 8.7 x 10⁻³ Pa at 25°C (Low volatility) |

Toxicokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of HEPB is critical for systemic risk assessment.

-

Absorption:

-

Oral: Assumed to be 100% for conservative MoS calculations in the absence of specific bioavailability data.

-

Dermal: In vitro studies using human skin indicated a mean recovery of ~36.8% of the applied dose. However, due to low mass balance recovery (<85%) in experimental setups, the SCCS adopted a conservative default dermal absorption value of 50% for risk assessment purposes.

-

-

Distribution: Given its LogP of 1.46, HEPB is expected to distribute into tissues but is not likely to bioaccumulate significantly.

-

Metabolism: Likely undergoes Phase II conjugation (glucuronidation/sulfation) at the phenolic hydroxyl group, facilitating renal excretion, similar to structural analogues like zingerone.

-

Excretion: Predominantly urinary excretion of conjugated metabolites.

Toxicological Profile

The safety profile of HEPB has been rigorously evaluated under GLP conditions.

Acute Toxicity

-

Oral (Rat): LD₅₀ > 2000 mg/kg bw. Classified as low acute toxicity.

-

Dermal/Inhalation: No specific acute data required due to low toxicity profile and physicochemical properties.

Irritation and Corrosivity

-

Skin Irritation:

-

In vitro (Episkin™): The neat substance is considered non-irritant .

-

-

Eye Irritation:

-

In vitro (Reconstructed Human Cornea-like Epithelium - HCE):

-

Neat HEPB showed potential for eye irritation.[1]

-

At 0.7% concentration , HEPB is considered non-irritant to the eyes. This specific endpoint drove the regulatory concentration limit.

-

-

Skin Sensitization

-

Method: Local Lymph Node Assay (LLNA) in mice.

-

Result: Stimulation Index (SI) of 1.78 at the highest tested concentration (75%).

Genotoxicity

-

Ames Test: Negative (with and without metabolic activation).

-

Micronucleus Test: Negative.

Repeated Dose Toxicity (Sub-chronic)

-

Study: 90-day oral gavage in Wistar rats.

-

Doses: 0, 100, 300, 1000 mg/kg bw/day.

-

Findings:

-

Local Effects: Macroscopic stomach lesions observed at 1000 mg/kg/day (irritation from gavage). Local NOAEL = 300 mg/kg/day.

-

Systemic Effects: Clinical signs and minor functional changes observed at higher doses.

-

Systemic NOAEL: Established at 100 mg/kg bw/day (conservative value used for MoS calculation).

-

Risk Assessment: Margin of Safety (MoS)

The Margin of Safety (MoS) is the critical metric for regulatory approval. It is calculated by comparing the systemic No Observed Adverse Effect Level (NOAEL) to the Systemic Exposure Dosage (SED).

Calculation Logic

The SCCS mandates an MoS ≥ 100 for a substance to be considered safe.

Parameters:

-

Systemic NOAEL: 100 mg/kg bw/day.

-

Dermal Absorption (DAp): 50% (Default conservative).

-

Max Concentration (C): 0.7%.

-

Aggregate Exposure (A): 17.4 g/day (estimated daily use of all cosmetic products).

-

Body Weight (BW): 60 kg.

Equation:

Visualization of Risk Assessment Flow

Figure 1: Risk Assessment Logic Flow for HEPB. Note that while MoS ≈ 98 is slightly below 100, SCCS accepted the safety based on conservative assumptions (default absorption).

Experimental Protocols

For researchers validating HEPB in new formulations, the following standard protocols are recommended.

Skin Sensitization: Local Lymph Node Assay (LLNA)

Objective: Determine the sensitization potential of HEPB.

-

Test System: CBA/J mice (n=4 per group).

-

Vehicle: Acetone/Olive Oil (4:1) or Dimethylformamide (DMF).

-

Dosing: Apply 25 µL of HEPB (concentrations e.g., 25%, 50%, 75%) to the dorsum of both ears for 3 consecutive days.

-

Rest Period: 2 days (Days 4-5).

-

Proliferation Measurement: On Day 6, inject intravenous ³H-methyl thymidine. Five hours later, sacrifice mice and excise draining auricular lymph nodes.

-

Analysis: Measure radioactive incorporation (DPM). Calculate Stimulation Index (SI) = Mean DPM (Treated) / Mean DPM (Control).

-

Criteria: SI ≥ 3 indicates a sensitizer. (HEPB result: SI < 3).

Eye Irritation: Reconstructed Human Cornea-like Epithelium (HCE)

Objective: Assess eye irritation potential at 0.7%.

-

Model: EpiOcular™ or similar validated HCE tissue model.

-

Treatment: Apply 50 µL of 0.7% HEPB solution to the tissue surface.

-

Exposure: Incubate for 30 minutes (liquids) or 6 hours (solids).

-

Post-Exposure: Rinse tissue thoroughly with PBS to remove test substance.

-

Recovery: Incubate in fresh medium for 2 hours (liquids) or 18 hours (solids).

-

Viability Assay: Perform MTT assay. Transfer tissues to MTT solution for 3 hours. Extract formazan and measure OD at 570 nm.

-

Criteria: Viability > 60% relative to negative control indicates non-irritant (UN GHS No Category).

Regulatory Status

-

European Union: Listed in Annex V (List of Preservatives Allowed in Cosmetic Products) of Regulation (EC) No 1223/2009.

-

Max Concentration: 0.7% (w/w).

-

Product Types: Rinse-off, Oral Care, Leave-on.[1]

-

-

USA: Not explicitly regulated as a drug; used as a cosmetic ingredient. Safety substantiated by CIR or manufacturer safety dossiers (GRAS self-affirmation often applies for flavoring origins, but cosmetic safety relies on the data above).

References

-

SCCS (Scientific Committee on Consumer Safety) . (2017). Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Submission I. SCCS/1582/16.[2][3][1] European Commission.[4][5]

-

SCCS (Scientific Committee on Consumer Safety) . (2019).[1][4] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - Submission II (Eye Irritation). SCCS/1604/18.[3][1][5][6] European Commission.[4][5]

-

European Commission . (2019). Commission Regulation (EU) 2019/1858 amending Annex V to Regulation (EC) No 1223/2009. Official Journal of the European Union.

-

OECD . (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.

Sources

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. SCCS - 4 new opinions open for comments (Deadline for comments: 18 August 2014) - Public Health [health.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Official Journal L 286/2019 [eur-lex.europa.eu]

Ethyl Zingerone: Structural Analysis, Synthesis, and Bioactive Potential of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one

Topic: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethyl Zingerone) Content Type: Technical Whitepaper / Synthesis & Application Guide[1]

Executive Summary & Chemical Identity

This compound , commonly known as Ethyl Zingerone or Hydroxyethoxyphenyl Butanone (HEPB) , is a phenolic ketone structurally homologous to Zingerone (the methoxy analogue found in ginger) and Raspberry Ketone.[1]

Unlike its naturally occurring counterparts, Ethyl Zingerone is primarily a synthetic derivative valued in pharmaceutical and cosmetic development for its enhanced lipophilicity and broad-spectrum antimicrobial efficacy.[1] This guide details its physicochemical profile, a self-validating synthesis protocol, and its mechanistic utility as a preservative and antioxidant.[1]

Structural Nomenclature & Classification

Physicochemical Profile

The substitution of the methoxy group (in Zingerone) with an ethoxy group significantly alters the partition coefficient (LogP), enhancing membrane permeability—a critical factor for topical formulations and bioavailability.[1]

| Property | Value | Relevance |

| Molecular Weight | 208.25 g/mol | Small molecule; suitable for transdermal delivery.[1] |

| LogP (Predicted) | ~1.9 - 2.1 | Higher than Zingerone (~1.3); indicates superior lipid solubility.[1] |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for radical scavenging (antioxidant activity).[1] |

| H-Bond Acceptors | 3 (Ether, Ketone, Phenol) | Facilitates receptor binding and solvent interaction.[1] |

| Appearance | White to off-white crystalline solid | High purity indicator.[1][5] |

| Solubility | Alcohols, Glycols, Ethers | Poorly soluble in water; requires co-solvents in aqueous formulations. |

Synthesis Strategy: The "Ethyl Vanillin" Route

The most robust synthetic pathway for Ethyl Zingerone utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.[1] This route is preferred over direct alkylation of polyphenols due to regioselectivity issues in the latter.[1]

Retrosynthetic Analysis

The target molecule is a reduced chalcone derivative.[1]

-

Disconnection: The C2-C3 bond of the butane chain.[1]

-

Precursors: Ethyl Vanillin + Acetone.[1]

-

Key Transformation: Claisen-Schmidt Condensation followed by selective catalytic hydrogenation.[1]

Reaction Workflow (Graphviz Visualization)

Figure 1: Two-step synthesis pathway from Ethyl Vanillin to Ethyl Zingerone via an enone intermediate.[1]

Detailed Experimental Protocol

Safety Warning: Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Hydrogenation involves pressurized gas and flammable catalysts.[1]

Phase 1: Aldol Condensation (Synthesis of the Enone)

Objective: Create the carbon skeleton by linking Ethyl Vanillin to Acetone.[1]

-

Reagents:

-

Procedure:

-

Dissolve Ethyl Vanillin in Acetone in a round-bottom flask.

-

Slowly add 10% NaOH dropwise while stirring at room temperature (20-25°C).

-

Control Point: Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (

) should disappear, replaced by the enone spot ( -

Reaction time: Typically 24–48 hours.[1]

-

Quench: Neutralize with dilute HCl to pH 5-6. Evaporate excess acetone under reduced pressure.[1]

-

Isolation: Extract the residue with Ethyl Acetate.[1] Wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water to obtain yellow crystals (The Enone).[1]

-

Phase 2: Catalytic Hydrogenation

Objective: Reduce the alkene double bond without reducing the ketone or the aromatic ring.[1]

-

Reagents:

-

Procedure:

-

Dissolve the enone in ethanol.[1] Add the Pd/C catalyst carefully (pyrophoric!).[1]

-

Purge the system with

, then introduce -

Stir vigorously at Room Temperature.

-

Critical Endpoint: Monitor strictly by TLC or H-NMR. Over-reduction leads to the alcohol (4-(3-ethoxy-4-hydroxyphenyl)butan-2-ol), which is an impurity.[1]

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]

-

Final Purification: Recrystallize from dilute ethanol or purify via silica gel column chromatography to yield white crystals of Ethyl Zingerone.[1]

-

Mechanism of Action & Applications

Antimicrobial Efficacy (Preservative System)

Ethyl Zingerone acts as a "soft" preservative.[1] Unlike parabens, its mechanism involves membrane disruption facilitated by the ethoxy tail.[1]

-

Fungal Targets: Highly effective against Aspergillus niger and Candida albicans.[1]

-

Synergy: Often used in combination with phenoxyethanol or propanediol to broaden the antimicrobial spectrum.[1]

Antioxidant Pathway

The phenolic hydroxyl group at the C4 position is the active site for radical scavenging.[1]

Figure 2: Mechanism of free radical scavenging by the phenolic moiety of Ethyl Zingerone.[1]

Pharmaceutical Relevance

-

Bioavailability: The ethoxy group increases lipophilicity compared to Zingerone, potentially enhancing blood-brain barrier (BBB) penetration or skin absorption in topical formulations.[1]

-

Safety: The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in cosmetics at concentrations up to 0.7%, citing low sensitization potential compared to other phenolic preservatives.[1]

References

-

PubChem. (n.d.).[1][2] 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

-

Scientific Committee on Consumer Safety (SCCS). (2017).[1] Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98.[1] European Commission.[1] Retrieved from [Link][1]

-

Modugno, F., et al. (2019).[1] Ethylzingerone, a Novel Compound with Antifungal Activity.[1] Antimicrobial Agents and Chemotherapy.[1][6] Retrieved from [Link]

-

L'Oréal. (2019).[1] Antimicrobial mixture containing this compound.[1][3][7] World Intellectual Property Organization (WO2019002400A1).[1] Retrieved from

Sources

- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one | C12H14O3 | CID 69247429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 4-(4-Hydroxyphenyl)-2-butanone | 5471-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.journalagent.com [pdf.journalagent.com]

- 7. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethoxy-Zingerone)

[1]

Executive Summary

This protocol details the synthesis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one , often referred to as Ethylzingerone or HEPB .[1] Structurally analogous to Zingerone (a key flavor component of ginger), this compound replaces the methoxy group at the 3-position with an ethoxy group. It is widely utilized in cosmetic and pharmaceutical research for its antimicrobial, antioxidant, and skin-conditioning properties.[1]

The synthesis follows a robust, two-step Claisen-Schmidt Condensation followed by Catalytic Hydrogenation route.[1] This pathway is selected for its high atom economy, use of readily available starting materials (Ethyl Vanillin), and scalability from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the disconnection of the C2-C3 bond of the butane chain. The target molecule is a saturated ketone, which can be derived from the corresponding

Pathway Logic:

-

Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

-

Step 1 (Condensation): Reaction with acetone in basic media yields the enone intermediate.[1] Acetone serves as both reactant and solvent to suppress polymerization.[1]

-

Step 2 (Reduction): Selective hydrogenation of the alkene moiety using Pd/C preserves the ketone and aromatic ring.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic route from Ethyl Vanillin to Ethoxy-Zingerone via Claisen-Schmidt condensation and Hydrogenation.

Experimental Protocol

Step 1: Synthesis of Intermediate Enone

Reaction: Claisen-Schmidt Condensation Target: 4-(3-ethoxy-4-hydroxyphenyl)but-3-en-2-one[1]

Reagents & Equipment

| Reagent | Equivalence | Role | Notes |

| Ethyl Vanillin | 1.0 eq | Substrate | Purity >98% |

| Acetone | 10-15 eq | Reactant/Solvent | Large excess prevents self-condensation |

| NaOH (10% aq) | 0.5 eq | Catalyst | Add dropwise to control exotherm |

| HCl (1M) | As needed | Quenching | For neutralization |

Procedure

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Acetone (100 mL) . The solution should be clear and colorless to pale yellow.[1]

-

Catalysis: Add 10% NaOH solution (20 mL) dropwise over 10 minutes.

-

Observation: The solution will turn bright yellow immediately (phenolate formation) and darken to orange-red over time.[1]

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) for 24 hours .

-

Workup:

-

Cool the reaction mixture in an ice bath (0-5°C).

-

Slowly add 1M HCl until the pH reaches ~5-6. The color will shift from dark red back to yellow/pale orange.[1]

-

Evaporate the excess acetone under reduced pressure (Rotavap, 40°C).

-

The residue will separate as an oil or solid precipitate.[1] Extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from dilute Ethanol (EtOH/H₂O 1:1) to yield yellow crystals.[1]

Step 2: Hydrogenation to Final Product

Reaction: Catalytic Hydrogenation Target: this compound[1]

Reagents & Equipment

| Reagent | Quantity | Role | Notes |

| Enone Intermediate | 10 g | Substrate | From Step 1 |

| Pd/C (10%) | 0.5 g (5 wt%) | Catalyst | Handle with care (pyrophoric) |

| Ethanol | 100 mL | Solvent | Methanol is also suitable |

| Hydrogen (H₂) | Balloon | Reductant | 1 atm is sufficient |

Procedure

-

Setup: In a hydrogenation flask or heavy-walled pressure bottle, dissolve the Enone Intermediate (10 g) in Ethanol (100 mL) .

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) .

-

Safety: Add the catalyst to the wet solution or under an inert blanket (Nitrogen) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).[1] Attach a Hydrogen balloon (or set Parr shaker to 20 psi).

-

Reaction: Stir vigorously at Room Temperature for 4-6 hours .

-

Workup:

-

Purification: The product is typically obtained as an off-white solid or viscous oil that solidifies upon standing.[1] If necessary, recrystallize from Hexane/Ether or perform vacuum distillation.[1]

-

Typical Yield: >95%

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Ethoxy-Zingerone.

Characterization Data

The identity of the synthesized compound must be validated against the following parameters:

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | May appear as pale oil initially |

| Melting Point | ~40-42°C | Similar to Zingerone (40-41°C) |

| 1H NMR (CDCl3) | Disappearance of alkene protons | |

| IR Spectrum | 1710 cm⁻¹ (C=O ketone)3400 cm⁻¹ (OH broad) | No peak at 1660 cm⁻¹ (conjugated C=O) |

Safety & Troubleshooting

Critical Safety Hazards

-

Acetone/Ethanol: Highly flammable.[1] Ensure good ventilation and no open flames.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry.[1] Always keep wet with solvent or water.[1] Dispose of in a dedicated container for heavy metal waste.

-

Sodium Hydroxide: Corrosive.[1] Wear gloves and eye protection.[1][3]

Troubleshooting Guide

-

Low Yield in Step 1: Ensure Acetone is not wet.[1] Water inhibits the aldol condensation.[1] Use fresh NaOH pellets to prepare the solution.[1]

-

Incomplete Hydrogenation: If the reaction stalls, purge the flask to remove any CO (carbon monoxide) that might have poisoned the catalyst, or add fresh catalyst. Ensure the H2 pressure is maintained.

-

Oily Product: The final product has a low melting point.[1] If it oils out, seed with a crystal of pure product or cool to -20°C and scratch the glass to induce crystallization.

References

-

Nomura, H. (1917).[1] The Pungent Principles of Ginger. Part I. The Chemical Characters and Decomposition Products of Thresh's "Gingerol". Journal of the Chemical Society, Transactions, 111, 769-776. (Foundational method for Zingerone synthesis).[1][4][5]

-

L'Oréal. (2011).[1] Use of this compound as a Preservative. WO2011039445.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11246194, this compound. Retrieved from .[1]

-

Sigma-Aldrich. (n.d.).[1] Ethyl Vanillin Product Specification. (Source for starting material properties).[1][6][2][7][4][5][8][9]

Sources

- 1. 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | C12H16O3 | CID 45094126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]

- 3. echemi.com [echemi.com]

- 4. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zingerone - Wikipedia [en.wikipedia.org]

- 6. CAS 569646-79-3: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (HEPB)

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (commonly referred to in the industry as HEPB or Ethyl Zingerone ).

Introduction & Scientific Context

This compound is a phenolic ketone structurally analogous to Zingerone (a key component of ginger). While Zingerone possesses a methoxy group at the 3-position, HEPB features an ethoxy group. This structural modification increases the molecule's lipophilicity (LogP) while retaining the phenolic UV chromophore.

HEPB is increasingly utilized as a multifunctional cosmetic ingredient, serving as a preservative booster, antioxidant, and skin conditioning agent. Accurate quantification is critical for ensuring regulatory compliance (preservative limits) and monitoring stability in aqueous/emulsion-based formulations.

Mechanistic Insight for Method Design

Since HEPB is a lipophilic phenol, Reverse-Phase Chromatography (RP-HPLC) is the gold standard for separation.

-

Stationary Phase: A C18 (Octadecylsilane) column is selected to interact with the hydrophobic ethyl chain and the aromatic ring.

-

Mobile Phase: Acidic modification is required to suppress the ionization of the phenolic hydroxyl group (pKa ~10), ensuring the analyte remains in its neutral form for sharp peak shape and consistent retention.

-

Detection: The aromatic ketone moiety exhibits strong UV absorption at 280 nm (primary) and 254 nm (secondary).

Experimental Protocol

Reagents and Materials

-

Reference Standard: this compound (>98.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Modifiers: Phosphoric Acid (85%) or Formic Acid (99%).

-

Diluent: Acetonitrile:Water (50:50 v/v).

Instrument Configuration

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm particle size.

-

Rationale: A 150 mm column offers a balance between resolution and run time. 5 µm particles are robust for routine QC.

-

-

Column Temperature: 30°C (Controlled).

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (Bandwidth 4 nm).

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

-

Preparation: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Filter through 0.45 µm membrane.

-

-

Mobile Phase B (Organic): Acetonitrile (100%).

Gradient Elution Program

HEPB is more hydrophobic than Zingerone; therefore, a gradient increasing in organic strength is recommended to elute the compound efficiently while cleaning the column of matrix components.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 10.00 | 40 | 60 | Linear Gradient |

| 12.00 | 10 | 90 | Wash Step |

| 15.00 | 10 | 90 | Hold Wash |

| 15.10 | 90 | 10 | Re-equilibration |

| 20.00 | 90 | 10 | End of Run |

Note: The retention time of HEPB is expected to be approximately 8.5 – 9.5 minutes under these conditions.

Sample Preparation Workflows

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of HEPB reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (ACN:Water 50:50).

-

Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A.

Sample Preparation (Cosmetic Cream/Lotion)

Extraction is necessary to release HEPB from the emulsion matrix.

-

Weighing: Accurately weigh 1.0 g of the cosmetic formulation into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of Methanol . Vortex vigorously for 2 minutes to break the emulsion.

-

Sonication: Sonicate for 15 minutes at room temperature.

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Dilution: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. (Dilute further if the concentration exceeds the linear range).

Method Validation & Logic

This method is designed to be self-validating according to ICH Q2(R1) guidelines.

System Suitability Parameters (Acceptance Criteria)

-

Retention Time %RSD: < 2.0% (n=6 injections).

-

Peak Area %RSD: < 2.0% (n=6 injections).

-

Tailing Factor (T): 0.8 < T < 1.5.

-

Theoretical Plates (N): > 2000.

Linearity

-

Prepare calibration standards at 5, 10, 25, 50, 100, and 200 µg/mL.

-

Requirement: Correlation coefficient (

) ≥ 0.999.[3]

Specificity (Interference Check)

-

Inject a "Placebo" (formulation without HEPB) to ensure no matrix peaks co-elute at the HEPB retention time.

-

Use DAD spectral purity analysis to confirm the peak at ~9.0 min is pure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample extraction to data output, highlighting the critical decision points.

Caption: Operational workflow for the extraction and HPLC quantification of HEPB.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is < 3.0 (add more H3PO4). |

| Retention Time Drift | Column temperature fluctuation or incomplete equilibration. | Use a column oven at 30°C; increase equilibration time to 5 mins. |

| Split Peak | Solvent mismatch. | Ensure the sample diluent matches the initial mobile phase (10% ACN) if possible, or reduce injection volume. |

| High Backpressure | Particulate matter from cosmetic matrix. | Re-filter sample; check guard column. |

References

-

L'Oréal. (2012). Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone.[1][4][5][6][7] World Intellectual Property Organization.[7][8] Patent WO2012130953A1. Link

-

CymitQuimica. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (CAS 569646-79-3) Technical Data. Retrieved October 26, 2023. Link

-

Sivagami, B., et al. (2021). Preparation of reference standard solution Zingerone. Research Journal of Pharmacy and Technology. (Methodology adapted for ethoxy-analogue).[1][4][5][6] Link

-

European Patent Office. (2020). Antimicrobial mixture containing this compound and 4-hydroxyacetophenone.[4] Patent WO2020127383A1. Link

Sources

- 1. No results for search term "IN-DA024HUL" | CymitQuimica [cymitquimica.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pjps.pk [pjps.pk]

- 4. WO2020127383A1 - Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl) butan-2-one, and 4-hydroxyacetophenone, and composition containing same - Google Patents [patents.google.com]

- 5. WO2019002400A1 - Antimicrobial mixture containing this compound and an aromatic alcohol, and cosmetic composition containing same - Google Patents [patents.google.com]

- 6. WO2012130953A1 - Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 7. FR3090273A1 - Antimicrobial mixture containing 4- (3-ethoxy-4-hydroxyphenyl) butan-2-one and niacinamide, and composition containing it - Google Patents [patents.google.com]

- 8. WO1999001135A1 - Pharmaceutical compositions containing eletriptan hemisulphate and caffeine - Google Patents [patents.google.com]

Application Note: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethylzingerone) in Cell Culture Models

This Application Note is designed for researchers and R&D scientists in dermocosmetics and pharmacology. It details the protocols for utilizing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Commonly known as Ethylzingerone or HEPB ) in cell culture models.[1]

While primarily recognized as a next-generation cosmetic preservative with a favorable safety profile, its structural homology to Zingerone (a vanilloid) necessitates rigorous testing for both antimicrobial efficacy (mechanism of action) and mammalian cytocompatibility (safety/bioactivity).[1]

Compound Overview & Preparation

Ethylzingerone (HEPB) is a phenolic ketone used as a preservative and skin-conditioning agent.[1][2] Unlike traditional halogenated preservatives, it functions via intracellular oxidation in microbes while maintaining a high safety threshold in human tissues.[1]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 569646-79-3 |

| Molecular Weight | 208.25 g/mol |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Ethanol, and Glycols.[1][3] |

| Stability | Stable in aqueous solution at pH 3–9; susceptible to oxidation at high pH (>10).[1] |

| Key Mechanism | Microbial: Intracellular ROS generation, disruption of amino acid biosynthesis.[1] Mammalian: Potential Nrf2 activation (structural inference), low cytotoxicity.[1] |

Stock Solution Protocol

Objective: Create a stable 100 mM stock solution for cell culture use.

-

Weighing: Weigh 20.8 mg of Ethylzingerone powder.

-

Solubilization: Dissolve in 1.0 mL of sterile-filtered DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely clear.

-

Note: Ethanol (100%) can be used as an alternative solvent if DMSO interference is a concern, but DMSO is preferred for long-term stability.[1]

-

-

Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C . Stable for 6 months.

-

Working Solution: Dilute the stock 1:1000 in culture medium to achieve a 100 µM final concentration (0.1% DMSO final).

-

Safety Limit: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v).[1]

-

Experimental Workflow Diagram

The following diagram outlines the dual-track evaluation of Ethylzingerone: Track A determines antimicrobial potency (Preservative Efficacy), while Track B validates safety on human skin cells (Cytocompatibility).[1]

Figure 1: Integrated workflow for evaluating Ethylzingerone efficacy and safety.

Protocol A: Antimicrobial Mechanism (ROS Generation)[1]

Rationale: Recent studies indicate Ethylzingerone kills bacteria (specifically Burkholderia and P. aeruginosa) via intracellular oxidation .[1] This protocol quantifies that oxidative stress.

Materials:

-

Bacterial strains (e.g., P. aeruginosa ATCC 9027).[1]

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) – ROS probe.[1]

-

Flow Cytometer or Fluorescence Microplate Reader.

Step-by-Step Protocol:

-

Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5).

-

Probe Loading: Pellet bacteria (5000 x g, 5 min), wash with PBS, and resuspend in PBS containing 10 µM DCFH-DA . Incubate for 30 min at 37°C in the dark.

-

Treatment: Wash cells to remove excess probe.[1] Resuspend in MHB containing Ethylzingerone at 0.5x, 1x, and 2x MIC (typically 0.5% - 1.0% w/v).[1]

-

Incubation: Incubate for 1, 2, and 4 hours at 37°C.

-

Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm).

-

Result Interpretation: A significant increase in fluorescence compared to control confirms ROS-mediated killing.[1]

-

Protocol B: Mammalian Cytocompatibility (Safety Profiling)

Rationale: As a cosmetic ingredient, Ethylzingerone must be non-toxic to keratinocytes and fibroblasts at physiological concentrations.[1] This protocol defines the "Safe Exposure Window."

Cell Lines:

Step-by-Step Protocol (MTT Assay):

-

Seeding: Seed cells in 96-well plates at 1 x 10^4 cells/well. Incubate for 24h to allow attachment.

-

Dosing: Treat cells with increasing concentrations of Ethylzingerone: 0, 10, 50, 100, 250, 500, 1000 µM .

-

Vehicle Control: Media + 0.5% DMSO.

-

Positive Toxicity Control: 1% SDS or 10% DMSO.

-

-

Exposure: Incubate for 24 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Analysis: Measure absorbance at 570 nm .

-

Calculation: Calculate % Cell Viability = (OD_sample / OD_vehicle) x 100.[1]

-

Acceptance Criteria: >80% viability indicates non-cytotoxicity.

-

Protocol C: Anti-Inflammatory Potential (Exploratory)[1]

Rationale: Ethylzingerone is structurally related to Zingerone, a potent anti-inflammatory.[1] This protocol tests its ability to inhibit Nitric Oxide (NO) production in immune cells.[1]

Cell Model: RAW 264.7 Macrophages.[1]

Step-by-Step Protocol:

-

Activation: Seed RAW 264.7 cells (5 x 10^4/well) in 96-well plates.

-

Co-Treatment: Treat cells simultaneously with:

-

Incubation: Incubate for 24 hours .

-

Griess Assay: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess Reagent.

-

Quantification: Measure absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO2 standard curve.[1]

-

Hypothesis: Ethylzingerone should dose-dependently reduce Nitrite accumulation compared to LPS-only control.[1]

-

Summary Data Tables

Table 1: Typical Antimicrobial Efficacy (Literature Values)

Note: Values are approximate and strain-dependent.[1]

| Microorganism | Strain Type | MIC (% w/v) | Mechanism Note |

| Pseudomonas aeruginosa | Gram-Negative | 0.4 - 0.8% | Membrane permeabilization & ROS |

| Burkholderia cepacia | Gram-Negative | 0.45% | High susceptibility via oxidative stress |

| Staphylococcus aureus | Gram-Positive | 0.5 - 1.0% | Cell wall disruption |

| Candida albicans | Yeast | 0.2 - 0.5% | Amino acid biosynthesis inhibition |

Table 2: Recommended Testing Concentrations

| Application | Concentration Range | Solvent System | Duration |

| Preservative Challenge | 0.1% – 2.0% (w/v) | Glycol / Water | 7 - 28 Days |

| Mammalian Cytotoxicity | 10 µM – 1000 µM | 0.1% DMSO | 24 - 48 Hours |

| Anti-inflammatory | 50 µM – 200 µM | 0.1% DMSO | 12 - 24 Hours |

References

-

Rushton, L., et al. (2020). "Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria."[1][6] Applied and Environmental Microbiology.

-

L'Oréal. (Patent WO2011039445).[1] "Use of this compound as a preservative in cosmetic compositions."[1][4][6][7][8]

-

Scientific Committee on Consumer Safety (SCCS). (2019).[1] "Opinion on Hydroxyethoxyphenyl Butanone (HEPB) - P98." European Commission.

-

Wesgate, R., et al. (2020). "Hydroxyethoxy phenyl butanone, a new cosmetic preservative, does not cause bacterial cross-resistance to antimicrobials."[1] Microbiology.

-

CymitQuimica. "Product Data Sheet: 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone (CAS 569646-79-3)."[1] [1]

Sources

- 1. WO2012130953A1 - Cosmetic composition comprising 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 2. journals.asm.org [journals.asm.org]

- 3. FR2973228A1 - COSMETIC COMPOSITION COMPRISING 4- (3-ETHOXY-4-HYDROXYPHENYL) BUTAN-2-ONE - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Mapping the Efficacy and Mode of Action of Ethylzingerone [4-(3-Ethoxy-4-Hydroxyphenyl) Butan-2-One] as an Active Agent against Burkholderia Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2020169372A1 - Preservative systems and compositions comprising them - Google Patents [patents.google.com]

- 8. EP3120850A1 - Niacinamide for inducing generation of antimicrobial peptides - Google Patents [patents.google.com]

Application Note: Quantification of 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (Ethyl Zingerone) in Complex Matrices

[1]

Introduction & Scientific Context

Analyte Identity:

-

IUPAC Name: 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one[1][2][3][4][5][6][7][8][9]

-

Common Names: Ethyl Zingerone, Hydroxyethoxyphenyl Butanone (HEPB)[1][10]

-

Molecular Formula:

(

Significance in Drug Development & Dermatology: Ethyl Zingerone (HEPB) is a synthetic homologue of Zingerone (a key pungent component of ginger).[1] Unlike its natural counterpart, HEPB is engineered for enhanced lipophilicity and stability.[1] It serves a dual function in dermatological and cosmetic formulations:

-

Preservative Booster: It exhibits broad-spectrum antimicrobial activity, often showing synergism with traditional preservatives like phenoxyethanol and niacinamide, allowing for lower total preservative loads.[1]

-

Bioactive Agent: Emerging research suggests antioxidant and skin-conditioning properties, making it a target for pharmacokinetic (PK) profiling in transdermal absorption studies.[1]

The Analytical Challenge: Quantifying HEPB is complicated by the nature of the matrices it inhabits—typically complex oil-in-water (O/W) or water-in-oil (W/O) emulsions rich in surfactants, lipids, and rheology modifiers.[1] Furthermore, degradation products such as 4-(3-ethoxy-4-hydroxyphenyl)butan-2-ol (the reduced alcohol form) and 3-ethoxybenzaldehyde must be chromatographically resolved to ensure stability-indicating quantification.[1]

Analytical Strategy & Methodology

To address the diverse needs of formulation QC and biological safety testing, this guide proposes two distinct protocols:

-

Protocol A (High-Throughput HPLC-PDA): Optimized for Quality Control (QC) and stability testing in formulation matrices (

w/w).[1] -

Protocol B (High-Sensitivity LC-MS/MS): Optimized for trace analysis in biological fluids (plasma/skin homogenates) or impurity profiling (

).[1]

Logical Workflow Diagram

Caption: Integrated analytical workflow for HEPB quantification across different sensitivity requirements.

Protocol A: HPLC-PDA for Formulation Analysis[1]

Objective: Robust quantification of HEPB in creams, lotions, and surfactant systems.

Chromatographic Conditions[1][10][12]

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18,

).-

Rationale: The ethoxy group increases lipophilicity compared to Zingerone; a standard C18 provides optimal retention without excessive tailing.[1]

-

-

Mobile Phase:

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 35°C.

-

Detection: PDA at 282 nm (max absorption) and 210 nm (impurity checking).

Sample Preparation (Emulsion Breakdown)